N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097915-51-8
VCID: VC6102296
InChI: InChI=1S/C15H13NO2S2/c17-15(13-2-1-8-18-13)16-7-5-12-3-4-14(20-12)11-6-9-19-10-11/h1-4,6,8-10H,5,7H2,(H,16,17)
SMILES: C1=COC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Molecular Formula: C15H13NO2S2
Molecular Weight: 303.39

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide

CAS No.: 2097915-51-8

Cat. No.: VC6102296

Molecular Formula: C15H13NO2S2

Molecular Weight: 303.39

* For research use only. Not for human or veterinary use.

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide - 2097915-51-8

Specification

CAS No. 2097915-51-8
Molecular Formula C15H13NO2S2
Molecular Weight 303.39
IUPAC Name N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C15H13NO2S2/c17-15(13-2-1-8-18-13)16-7-5-12-3-4-14(20-12)11-6-9-19-10-11/h1-4,6,8-10H,5,7H2,(H,16,17)
Standard InChI Key NDOIGOMHUFSNQX-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bithiophene backbone linked via an ethyl spacer to a furan-2-carboxamide group. The bithiophene unit consists of two thiophene rings connected at the 2- and 3'-positions, conferring rigidity and π-conjugation, while the furan-carboxamide moiety introduces hydrogen-bonding capability and polarity. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₅H₁₃NO₂S₂
Molecular Weight303.39 g/mol
IUPAC NameN-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-2-carboxamide
SMILESC1=COC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
InChI KeyNDOIGOMHUFSNQX-UHFFFAOYSA-N

This hybrid structure positions the compound at the intersection of conjugated polymers and small-molecule therapeutics, leveraging the electronic properties of thiophenes and the biocompatibility of furans.

Synthetic Pathways

The synthesis of N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide typically follows a multi-step protocol:

  • Bithiophene-Ethylamine Preparation: A Suzuki-Miyaura coupling or direct thiophene alkylation yields the 2,3'-bithiophene-ethylamine intermediate.

  • Amide Bond Formation: The amine reacts with furan-2-carboxylic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) under basic conditions.

  • Purification: Chromatographic techniques isolate the product, with yields and purity dependent on solvent selection and reaction kinetics.

Challenges in synthesis include regioselectivity in bithiophene formation and minimizing side reactions during amidation.

Research Challenges and Future Directions

Knowledge Gaps

  • Photophysical Properties: Absence of experimental data on absorption/emission spectra limits its evaluation in optoelectronics.

  • Solubility and Stability: Solubility parameters remain uncharacterized, impacting formulation strategies.

Strategic Recommendations

  • Photophysical Profiling: UV-Vis and fluorescence spectroscopy to assess conjugation efficiency.

  • Biological Screening: High-throughput assays against microbial and cancer cell lines.

  • Computational Modeling: DFT studies to predict electronic structure and reactivity.

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